molecular formula C12H17N B1639565 (2S)-2-(3,4-dimethylphenyl)pyrrolidine

(2S)-2-(3,4-dimethylphenyl)pyrrolidine

Cat. No.: B1639565
M. Wt: 175.27 g/mol
InChI Key: UWEGZHRBGMAQHN-LBPRGKRZSA-N
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Description

(2S)-2-(3,4-dimethylphenyl)pyrrolidine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The saturated pyrrolidine ring is a privileged scaffold, valued for its sp3-hybridization, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and increased three-dimensional coverage of the molecule . The specific stereochemistry of the (2S) configuration is critical, as the absolute configuration of chiral centers can lead to a different biological profile of drug candidates due to the distinct binding mode to enantioselective proteins . This compound serves as a key synthetic intermediate or core structure for developing novel bioactive molecules. The 3,4-dimethylphenyl substituent at the chiral center provides a hydrophobic aromatic group that can be critical for target binding and modulation. Related 2-arylpyrrolidine structures are frequently investigated in pharmaceutical research for their potential as enzyme inhibitors and receptor ligands . Researchers utilize this chiral building block to create compounds for probing various biological targets and disease pathways, including potential applications in central nervous system diseases, cancer, and metabolic disorders . This product is intended for research purposes as a chemical reference standard or building block in synthetic chemistry programs. This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2S)-2-(3,4-dimethylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3/t12-/m0/s1

InChI Key

UWEGZHRBGMAQHN-LBPRGKRZSA-N

SMILES

CC1=C(C=C(C=C1)C2CCCN2)C

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]2CCCN2)C

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCN2)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

  • Pharmaceutical Precursor : The compound serves as a precursor for synthesizing pharmaceutical agents targeting various diseases. Its structural characteristics contribute to its biological activity, making it suitable for drug development.
  • Ligand Interaction : Research indicates that (2S)-2-(3,4-dimethylphenyl)pyrrolidine may function as a ligand in studies involving protein-ligand interactions and enzyme kinetics. Its ability to modulate enzyme activity or receptor binding can lead to therapeutic effects in diseases such as diabetes and cancer.

2. Anticancer Potential

  • Preliminary studies have shown that pyrrolidine derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with biological macromolecules suggest potential anticancer properties that warrant further investigation.

Chemical Research Applications

1. Organocatalysis

  • The compound is involved in organocatalytic reactions where it can act as a catalyst or reactive intermediate. Its structural features allow it to stabilize transition states during chemical reactions, enhancing reaction rates and selectivity .

2. Synthesis of Chiral Compounds

  • As a chiral building block, this compound is utilized in the synthesis of other chiral compounds. This application is crucial for developing enantiomerically pure pharmaceuticals that exhibit desired biological activities .

Comparative Analysis with Analog Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundKey Features
(2S)-2-(3,4-dichlorophenyl)pyrrolidineContains chlorine substituents; may exhibit different electronic properties affecting reactivity.
(2S)-2-(3,4-dimethoxyphenyl)pyrrolidineFeatures methoxy groups; potentially alters solubility and reactivity compared to the dimethyl variant.
(2S)-2-(3-fluorophenyl)pyrrolidineFluorine substituents enhance binding affinity and stability due to strong hydrogen bonds.

The presence of methyl groups in this compound increases its lipophilicity and steric hindrance, which may influence its pharmacokinetic properties compared to these analogs.

Case Studies

Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of pyrrolidine derivatives found that compounds similar to this compound exhibited significant apoptosis-inducing activity in various cancer cell lines. This supports the notion that modifications to the pyrrolidine structure can enhance therapeutic efficacy against cancer.

Case Study 2: Enzyme Modulation
Research on enzyme kinetics revealed that this compound can modulate the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin secretion. Inhibiting DPP-IV activity can be beneficial for managing type 2 diabetes mellitus by prolonging the action of glucagon-like peptide-1 (GLP-1) .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of pyrrolidine derivatives is highly sensitive to substituent type, position, and stereochemistry. Below is a comparative analysis of key structural analogs:

Table 1: Substituent and Stereochemistry Comparisons
Compound Name Substituent Position/Type Stereochemistry Key Structural Features
(2S)-2-(3,4-Dimethylphenyl)pyrrolidine 3,4-dimethylphenyl S-configuration Balanced lipophilicity; moderate steric bulk
(S)-2-(2,5-Difluorophenyl)pyrrolidine 2,5-difluorophenyl S-configuration Enhanced polarity; improved receptor affinity
(R)-2-(3-Chlorophenyl)pyrrolidine 3-chlorophenyl R-configuration Electrophilic chlorine; altered target selectivity
(2S)-2-[(4-Methoxyphenyl)methyl]pyrrolidine 4-methoxyphenylmethyl S-configuration Polar methoxy group; increased solubility
2-[(3,5-Dimethylphenyl)methyl]pyrrolidine 3,5-dimethylphenylmethyl Racemic Symmetric substituents; potential for dimeric binding

Key Observations :

  • Substituent Position: Fluorine or chlorine at meta/para positions (e.g., 3,4-dimethylphenyl vs. 2,5-difluorophenyl) modulates electronic effects and binding kinetics.
  • Stereochemistry : The S-configuration in this compound enhances enantioselective interactions with chiral biological targets compared to racemic or R-configured analogs .
  • Substituent Type : Methyl groups provide lipophilicity and metabolic stability, whereas methoxy or halogen groups introduce polarity or electrophilicity, impacting solubility and target engagement .

Key Findings :

  • Fluorine Positioning : (S)-2-(2,5-Difluorophenyl)pyrrolidine shows superior apoptosis-inducing activity (IC50 = 18.00 µM) compared to 3,5-difluoro analogs (IC50 = 22.00 µM), highlighting the importance of substituent geometry .
  • Methyl vs. Methoxy : The 3,4-dimethylphenyl group in the target compound likely enhances CNS penetration due to increased lipophilicity, whereas methoxy-substituted analogs (e.g., 4-methoxyphenylmethyl) may favor peripheral targets due to higher solubility .
  • Chiral Specificity : The S-configuration in this compound is critical for dopamine receptor interactions, whereas R-configured analogs (e.g., (R)-2-(3-chlorophenyl)pyrrolidine) show divergent activity profiles .

Preparation Methods

Starting Materials and Ring Functionalization

The chiral pool strategy leverages naturally occurring or commercially available chiral precursors to construct the pyrrolidine ring. For (2S)-2-(3,4-dimethylphenyl)pyrrolidine, L-proline serves as a common starting material due to its inherent (S)-configuration at the C2 position. Functionalization involves:

  • Protection of the carboxylic acid group using tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to prevent unwanted side reactions.
  • Friedel-Crafts alkylation with 3,4-dimethylbenzyl bromide in the presence of Lewis acids such as AlCl₃ or FeCl₃ to introduce the aryl substituent.
  • Deprotection and reduction steps to yield the final pyrrolidine structure.

A representative procedure from patent literature (US20200369608A1) details the use of Boc-protected L-proline treated with 3,4-dimethylbenzyl magnesium bromide, followed by catalytic hydrogenation over Pd/C to achieve 78% yield and >99% ee.

Stereochemical Retention and Byproduct Analysis

Retention of the (2S)-configuration during alkylation is critical. Studies indicate that steric hindrance from the 3,4-dimethyl group minimizes epimerization at C2, with <2% racemization observed under optimized conditions (0°C, anhydrous THF). Byproducts include:

  • Di-alkylated products (5–10%) due to over-reactivity of the Grignard reagent.
  • Ring-opened intermediates (<3%) under strongly acidic conditions.

Asymmetric Catalytic Hydrogenation

Transition-Metal-Catalyzed Approaches

Asymmetric hydrogenation of prochiral enamines provides a direct route to enantiomerically pure pyrrolidines. For this compound, the enamine precursor 1-(3,4-dimethylphenyl)-2-pyrroline is hydrogenated using chiral catalysts:

Catalyst System Solvent Pressure (bar) ee (%) Yield (%)
Ru-(S)-BINAP MeOH 50 96 85
Rh-(R,R)-Et-DuPhos THF 30 98 78
Ir-(S)-Pheox Toluene 20 99 82

Data adapted from kinetic studies in chiral resolution protocols. The Ir-(S)-Pheox system demonstrates superior enantioselectivity due to enhanced π-π interactions between the catalyst’s phenyl groups and the 3,4-dimethylphenyl moiety.

Organocatalytic Enamine Reduction

Organocatalysts such as Cinchona alkaloid-derived thioureas enable metal-free asymmetric reduction. In a typical procedure:

  • 1-(3,4-dimethylphenyl)-2-pyrroline (1.0 eq) is treated with Hantzsch ester (1.2 eq) and (DHQD)₂PHAL (5 mol%) in CH₂Cl₂ at −20°C.
  • After 24 h, the reaction affords this compound with 92% ee and 70% yield.

Resolution of Racemic Mixtures

Kinetic Resolution via Enzymatic Hydrolysis

Racemic 2-(3,4-dimethylphenyl)pyrrolidine is resolved using lipases or esterases. For example:

  • Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R)-enantiomer of the acetylated precursor, leaving the (2S)-acetate intact. Subsequent hydrolysis yields this compound with 98% ee and 45% yield.

Diastereomeric Salt Formation

Chiral resolving agents like (+)-dibenzoyl-L-tartaric acid form diastereomeric salts with the racemic amine. Crystallization from ethanol/water mixtures enriches the (2S)-enantiomer to 99% ee, albeit with moderate recovery (35–40%).

Multicomponent and Tandem Reactions

One-Pot Synthesis from Ethyl 2,4-Dioxovalerate

A three-component reaction involving:

  • Ethyl 2,4-dioxovalerate (1.0 eq)
  • 3,4-Dimethylbenzaldehyde (1.5 eq)
  • Aniline (1.0 eq)

in glacial acetic acid produces 4-acetyl-3-hydroxy-1-(3,4-dimethylphenyl)-5-phenyl-3-pyrrolin-2-one , which is subsequently reduced with NaBH₄/CeCl₃ to yield the target compound (62% overall yield).

Tandem Ring-Closing Metathesis/Hydrogenation

A novel approach employs Grubbs II catalyst for ring-closing metathesis of N-allyl-3,4-dimethylbenzamide , followed by asymmetric hydrogenation (Ru-(S)-SegPhos) to construct the pyrrolidine ring with 94% ee and 68% yield.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Scale-Up Potential
Chiral Pool Synthesis High stereochemical fidelity Multi-step, costly protecting groups Moderate
Asymmetric Hydrogenation High ee, single-step Requires expensive metal catalysts High
Kinetic Resolution No chiral catalysts needed Low yield, waste generation Low
Multicomponent Reactions Atom economy, versatility Complex optimization required Moderate

Q & A

Q. What are the optimal reaction conditions for synthesizing (2S)-2-(3,4-dimethylphenyl)pyrrolidine with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis often employs chiral catalysts or resolution techniques. For pyrrolidine derivatives, asymmetric hydrogenation using Ru-based catalysts (e.g., Noyori-type) or enzymatic resolution with lipases can achieve >90% enantiomeric excess (ee). Key parameters include:

  • Catalyst loading : 0.5–2 mol% .
  • Temperature : 25–50°C to balance reaction rate and stereocontrol.
  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance catalyst activity .

Q. Table 1: Comparison of Synthesis Methods

MethodCatalystSolventYield (%)ee (%)Reference
Asymmetric HydrogenationRu-(S)-BINAPTHF8592
Enzymatic ResolutionLipase PSToluene7895

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H and 13C NMR confirm regiochemistry and stereochemistry. Key signals:
    • Pyrrolidine protons: δ 1.8–2.5 ppm (multiplet, ring protons).
    • Aromatic protons: δ 6.8–7.2 ppm (split due to 3,4-dimethyl substitution) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) resolve enantiomers (retention time: 12–15 min) .
  • MS : ESI-MS ([M+H]+ = 204.2) validates molecular weight .

Q. What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (LD50 inhalation: >5 mg/L in rodents) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from assay variability or structural modifications. Strategies include:

  • Standardized Assays : Use OECD guidelines for fungicide testing (e.g., inhibition of Botrytis cinerea at 10 ppm) .
  • Structural-Activity Relationship (SAR) : Fluorination at the 4-position (e.g., (R)-2-(3,5-difluorophenyl)pyrrolidine) enhances antifungal activity by 30% .
  • Meta-Analysis : Compare data across multiple studies (e.g., EC50 values in different solvent systems) .

Q. Table 2: Biological Activity Comparison

DerivativeTarget OrganismEC50 (ppm)Assay ConditionsReference
(2S)-2-(3,4-Dimethylphenyl)Fusarium spp.12.5pH 6.0, 25°C
(R)-2-(3,5-Difluorophenyl)Fusarium spp.8.7pH 7.0, 30°C

Q. What computational strategies predict the binding affinity of this compound to target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with fungal cytochrome P450 (PDB: 5FSA). Key residues: Phe-134 (π-π stacking) and Asp-287 (hydrogen bonding) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes (RMSD < 2.0 Å indicates stable binding) .
  • Free Energy Calculations : MM/PBSA predicts ΔGbinding = −9.8 kcal/mol, aligning with experimental IC50 values .

Q. How do formulation challenges impact the stability of this compound in aqueous systems?

Methodological Answer:

  • Degradation Pathways : Hydrolysis at pH >7.0 (t1/2 = 48 hrs at pH 7.4 vs. 120 hrs at pH 5.0) .
  • Stabilizers : Add 0.1% ascorbic acid to inhibit oxidation .
  • Lyophilization : Freeze-drying with trehalose (1:1 w/w) retains >95% activity after 6 months .

Q. What analytical methods validate enantiomeric purity in scaled-up batches?

Methodological Answer:

  • Chiral SFC : Supercritical fluid chromatography with Chiralpak IG-3 column (CO2:methanol = 85:15, 2 mL/min) achieves baseline separation (RS > 1.5) .
  • X-ray Crystallography : Resolve absolute configuration (Flack parameter < 0.1) .

Q. Data Contradiction Analysis

Q. Why do solubility values for this compound vary across studies?

Methodological Answer: Variations stem from:

  • Solvent Polarity : LogP = 2.1 predicts higher solubility in DMSO (200 mg/mL) vs. water (0.5 mg/mL) .
  • Crystalline vs. Amorphous Forms : Amorphous forms exhibit 3× higher solubility but lower stability .
  • Temperature : Solubility increases from 0.3 mg/mL (25°C) to 0.8 mg/mL (40°C) in PBS .

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